molecular formula C16H21N3O2S B2452141 (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 1705439-04-8

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2452141
CAS No.: 1705439-04-8
M. Wt: 319.42
InChI Key: ANQRVXIJJKUNAQ-UHFFFAOYSA-N
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Description

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a unique combination of furan, thiazepane, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The thiazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles.

Scientific Research Applications

Chemistry

In chemistry, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiazepane, and pyrazole rings This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-15(12(2)18(3)17-11)16(20)19-7-6-14(22-10-8-19)13-5-4-9-21-13/h4-5,9,14H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQRVXIJJKUNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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